Cyromazine-13C3

Isotope Dilution Mass Spectrometry Analytical Method Validation Reference Material Characterization

Eliminate quantification uncertainty with Cyromazine-13C3, the definitive 13C3 internal standard for cyromazine residue analysis. Unlike unlabeled or deuterated analogs, the inert 13C label integrated into the triazine ring guarantees exact co-elution, a predictable +3 Da mass shift, and zero hydrogen-deuterium exchange—critical for ISO/IEC 17025 compliance and EPA tolerance enforcement (40 CFR §180.414). Lot-specific CoA and ISO 9001 manufacturing ensure full traceability for regulatory, litigation, and trade dispute support.

Molecular Formula C6H10N6
Molecular Weight 169.16 g/mol
CAS No. 1808990-94-4
Cat. No. B3340027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyromazine-13C3
CAS1808990-94-4
Molecular FormulaC6H10N6
Molecular Weight169.16 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=NC(=N2)N)N
InChIInChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i4+1,5+1,6+1
InChIKeyLVQDKIWDGQRHTE-VMGGCIAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyromazine-13C3 (CAS 1808990-94-4): A Stable Isotope-Labeled Analytical Reference Standard for Trace Residue Quantification


Cyromazine-13C3 (CAS 1808990-94-4) is a triply 13C-labeled isotopologue of cyromazine, a triazine insect growth regulator (IGR) used as an insecticide and acaricide . The compound is specifically designed as a stable isotope-labeled internal standard for mass spectrometry-based analytical workflows, enabling accurate quantification of native cyromazine residues in complex food, environmental, and biological matrices . It is not intended for direct pesticidal use but rather for calibration, method validation, and confirmatory analysis in regulated laboratories .

Why Unlabeled Cyromazine or Deuterated Analogs Cannot Substitute for Cyromazine-13C3 in Regulated Quantitative Analysis


In LC-MS/MS quantification of cyromazine residues, substituting Cyromazine-13C3 with unlabeled cyromazine or even deuterated analogs (e.g., cyromazine-d4) introduces significant analytical uncertainty. Unlabeled cyromazine cannot function as an internal standard because it is chemically indistinguishable from the target analyte, rendering isotope dilution mass spectrometry (IDMS) impossible [1]. Deuterated analogs, while isotopically labeled, are susceptible to hydrogen-deuterium exchange and chromatographic isotopic fractionation, which can shift retention times and compromise co-elution accuracy [2]. In contrast, the 13C3 label in Cyromazine-13C3 is chemically inert and structurally integrated into the triazine ring, ensuring exact co-elution with native cyromazine, a predictable +3 Da mass shift, and minimal matrix effect interference . These properties are mandatory for achieving the precision and traceability required by regulatory frameworks such as ISO/IEC 17025 and EPA tolerance enforcement.

Quantitative Differentiation of Cyromazine-13C3: Evidence-Based Selection Criteria for Analytical Reference Standards


Isotopic Purity: 13C3 Enrichment Exceeds 99.5% for Interference-Free Quantification

Cyromazine-13C3 (Witega OP120) demonstrates an isotopic purity exceeding 99.5 atom% 13C, directly measured by high-resolution mass spectrometry . This level of enrichment ensures that the 13C3 isotopologue contributes negligible (<0.5%) signal to the native cyromazine (unlabeled) mass channel, a critical requirement for accurate isotope dilution calculations [1]. In comparison, some vendor-sourced 13C-labeled standards may exhibit isotopic enrichment as low as 98 atom%, introducing cross-contribution errors that require mathematical correction [2].

Isotope Dilution Mass Spectrometry Analytical Method Validation Reference Material Characterization

Chemical Purity: HPLC Assay ≥99.0% Guarantees Quantification Accuracy Uncompromised by Impurities

Cyromazine-13C3 (Witega OP120) is certified with an HPLC purity ≥99.0%, ensuring that co-eluting impurities do not contribute to signal suppression or enhancement in LC-MS/MS analysis . This is particularly critical for cyromazine analysis because the native compound's relatively low logP (-0.2) and polar nature make it prone to matrix effects that can be exacerbated by even trace-level contaminants . In contrast, many unlabeled cyromazine analytical standards are supplied with purity specifications of ≥95% or ≥98%, which, while adequate for qualitative identification, introduce quantifiable bias in trace residue determinations [1].

HPLC Purity Analysis Reference Standard Quality Control Residue Analysis

Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte Discrimination from Matrix Interferences

Cyromazine-13C3 produces a +3 Da mass shift relative to native cyromazine (m/z 167 → 170 for the [M+H]+ ion), a separation that is fully resolved from all naturally occurring isotopic contributions [1]. This 3-Da difference is analytically superior to the +4 Da shift of cyromazine-d4 because the 13C label is integrated into the non-exchangeable triazine ring, eliminating the risk of deuterium loss during sample preparation or electrospray ionization [2]. The resulting MS/MS transition (m/z 170 → 125) is free from cross-talk with the native analyte channel (m/z 167 → 125), enabling robust quantification in complex matrices such as poultry manure and milk .

LC-MS/MS Stable Isotope Labeling Quantitative Analysis

Regulatory Compliance: ISO 9001 Manufacturing with Lot-Specific CoA Supports Audit-Ready Method Validation

Cyromazine-13C3 reference standards (e.g., Honeywell Fluka R1504, Witega OP120) are manufactured under ISO 9001 quality management systems and are supplied with lot-specific Certificates of Analysis (CoA) documenting actual purity, isotopic enrichment, and expiry date [1]. This documentation provides the traceability required for accreditation to ISO/IEC 17025 and for regulatory submissions to agencies such as the U.S. EPA and EU Reference Laboratories [2]. In contrast, research-grade unlabeled cyromazine or generic internal standards often lack this level of documented traceability and are not intended for compliance-driven residue monitoring .

ISO 9001 Certificate of Analysis Regulatory Compliance

Optimal Application Scenarios for Cyromazine-13C3 in Analytical and Regulatory Workflows


Regulated Residue Monitoring in Food and Feed (EPA/EFSA Compliance)

Cyromazine-13C3 is the preferred internal standard for quantifying cyromazine residues in poultry feed, eggs, milk, and plant commodities to verify compliance with legal tolerance limits (e.g., 5.0 ppm in poultry feed per 40 CFR §180.414) [1]. The compound's high isotopic purity and documented traceability support the method validation requirements of ISO/IEC 17025-accredited laboratories performing regulatory enforcement testing .

Environmental Fate and Metabolism Studies Requiring Accurate Mass Balance

In studies tracking the degradation of cyromazine to melamine in soil, water, and plant systems, Cyromazine-13C3 enables precise quantification of parent compound depletion and metabolite formation [1]. The stable 13C3 label ensures that the internal standard co-elutes exactly with the native analyte, even across varied sample matrices (e.g., poultry manure, hydroponic nutrient solutions), allowing accurate calculation of half-lives and degradation rates .

Multi-Residue Pesticide Method Development and Validation

Cyromazine-13C3 is integrated into multi-residue LC-MS/MS methods for the simultaneous quantification of cyromazine alongside other insecticides (e.g., lufenuron, diflubenzuron, triflumuron) in complex matrices [1]. The use of a 13C3-labeled internal standard, rather than a deuterated analog, minimizes matrix effect variability and ensures robust method performance across different commodity types, as required for method extension and laboratory accreditation .

Confirmatory Analysis in Pesticide Residue Enforcement Actions

When initial screening results indicate a potential violative residue level, Cyromazine-13C3 is employed as an internal standard in confirmatory LC-MS/MS analyses to provide legally defensible quantitative data [1]. The lot-specific CoA and ISO 9001 manufacturing pedigree provide the chain of custody and traceability necessary for litigation or trade dispute resolution .

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